molecular formula C17H21N3S B10863818 1-(2-Methylpropyl)-3-[4-(phenylamino)phenyl]thiourea

1-(2-Methylpropyl)-3-[4-(phenylamino)phenyl]thiourea

Cat. No.: B10863818
M. Wt: 299.4 g/mol
InChI Key: PBZRTBMSMTZBEY-UHFFFAOYSA-N
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Description

1-(2-Methylpropyl)-3-[4-(phenylamino)phenyl]thiourea: is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpropyl)-3-[4-(phenylamino)phenyl]thiourea typically involves the reaction of an amine with an isothiocyanate. One common method is the condensation of 4-(phenylamino)aniline with 2-methylpropyl isothiocyanate in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of deep eutectic solvents, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpropyl)-3-[4-(phenylamino)phenyl]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 1-(2-Methylpropyl)-3-[4-(phenylamino)phenyl]thiourea is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as a ligand in coordination chemistry .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme mechanisms .

Medicine: Its structural features make it a candidate for designing molecules with specific biological activities .

Industry: In the industrial sector, this compound can be used as a corrosion inhibitor. Its ability to form protective films on metal surfaces makes it valuable in preventing corrosion in various industrial processes .

Mechanism of Action

The mechanism of action of 1-(2-Methylpropyl)-3-[4-(phenylamino)phenyl]thiourea involves its interaction with molecular targets such as enzymes and metal surfaces. In enzyme inhibition, the compound binds to the active site of the enzyme, blocking substrate access and reducing enzyme activity. This interaction can be mediated by hydrogen bonding, van der Waals forces, and other non-covalent interactions .

In corrosion inhibition, the compound adsorbs onto the metal surface, forming a protective layer that prevents the metal from reacting with corrosive agents. This adsorption is often a combination of physical and chemical adsorption, involving interactions with the metal’s surface atoms .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylpropyl)-3-[4-(phenylamino)phenyl]thiourea is unique due to the presence of both the 2-methylpropyl and phenylamino groupsThe combination of these groups allows for specific interactions with enzymes and metal surfaces, enhancing its utility in various fields .

Properties

Molecular Formula

C17H21N3S

Molecular Weight

299.4 g/mol

IUPAC Name

1-(4-anilinophenyl)-3-(2-methylpropyl)thiourea

InChI

InChI=1S/C17H21N3S/c1-13(2)12-18-17(21)20-16-10-8-15(9-11-16)19-14-6-4-3-5-7-14/h3-11,13,19H,12H2,1-2H3,(H2,18,20,21)

InChI Key

PBZRTBMSMTZBEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2

Origin of Product

United States

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